molecular formula C15H24N2O3 B499021 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol CAS No. 671795-40-7

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B499021
CAS No.: 671795-40-7
M. Wt: 280.36g/mol
InChI Key: ZLLRZWIJPOZXHJ-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C15H24N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzyl group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The 3,5-dimethoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the ethanol moiety can influence the compound’s solubility and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-19-14-7-12(8-15(9-14)20-2)11-17-5-4-16-10-13(17)3-6-18/h7-9,13,16,18H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLRZWIJPOZXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCNCC2CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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